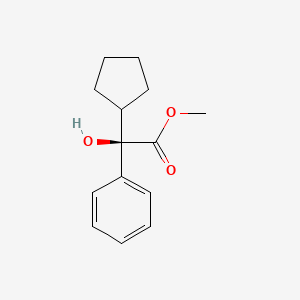
(S)-1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)ethan-1-amine
Übersicht
Beschreibung
(S)-1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)ethan-1-amine typically involves the following steps:
Protection of the Phenol Group: The phenol group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Formation of the Chiral Amine: The protected phenol is then subjected to a chiral amination reaction, often using chiral catalysts or chiral auxiliaries to introduce the (S)-configuration at the amine center.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale protection and chiral amination reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The TBDMS protecting group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Tetrabutylammonium fluoride (TBAF) or acidic conditions (e.g., HCl) are used to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of the free phenol derivative.
Wissenschaftliche Forschungsanwendungen
(S)-1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)ethan-1-amine depends on its specific application. In general, the compound interacts with molecular targets through its amine and phenol functionalities. The TBDMS group serves as a protective group, preventing unwanted reactions at the phenol site until it is selectively removed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)ethan-1-amine: The enantiomer of the compound with the opposite configuration at the amine center.
1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)ethan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
1-(4-Hydroxyphenyl)ethan-1-amine: The deprotected form without the TBDMS group.
Uniqueness
(S)-1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)ethan-1-amine is unique due to its chiral nature and the presence of the TBDMS protecting group, which allows for selective functionalization and protection of the phenol group during synthetic processes.
Eigenschaften
IUPAC Name |
1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOSi/c1-11(15)12-7-9-13(10-8-12)16-17(5,6)14(2,3)4/h7-11H,15H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQZPNRCKJQIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B3329836.png)




![5-Bromo-7H-benzo[c]fluoren-7-one](/img/structure/B3329879.png)







